molecular formula C19H24N2O4 B13041973 (R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

(R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

Cat. No.: B13041973
M. Wt: 344.4 g/mol
InChI Key: LBOBEQPESNSPDS-IBGZPJMESA-N
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Description

Chemical Identity and Nomenclature

The compound this compound is systematically defined by its International Union of Pure and Applied Chemistry (IUPAC) name, which delineates its spirocyclic framework and functional groups. Key identifiers include:

Property Value Source
CAS Registry Number 2028327-79-7
Molecular Formula C₁₉H₂₄N₂O₄
Molecular Weight 344.41 g/mol
SMILES Notation O=C(NO)C1=CC2=C(C=C1)C[C@]3(CC2)C(N(CCC3)COC4COC4)=O

The spirocyclic core arises from the fusion of a naphthalene-derived tetracyclic system with a piperidine ring at position 2, while the oxetan-3-ylmethyl group is appended to the piperidine nitrogen. The (R)-configuration at the stereocenter ensures enantiomeric specificity, critical for molecular interactions.

Historical Context of Spirocyclic Piperidine Derivatives

Spirocyclic piperidines have emerged as privileged scaffolds in medicinal chemistry due to their conformational rigidity and ability to modulate biological targets. Early examples, such as 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride (CAS 95195-98-5), demonstrated the utility of spiro systems in enhancing binding affinity and metabolic stability. The incorporation of ketone functionalities, as seen in 2'-oxo-1'-phenyl derivatives (CAS 2028327-65-1), further expanded their application in kinase inhibition and protease modulation.

The evolution toward asymmetric synthesis enabled access to enantiopure variants like the title compound. For instance, 1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-piperidine] (CAS 125364-50-3) highlighted the role of stereochemistry in optimizing pharmacokinetic profiles. These advancements laid the groundwork for integrating heterocyclic moieties such as oxetanes into spirocyclic architectures.

Significance of Oxetane Functionality in Medicinal Chemistry

Oxetanes, four-membered oxygen-containing rings, have gained prominence as bioisosteres for carbonyl groups and tert-butyl moieties. Their incorporation into drug candidates improves aqueous solubility and metabolic stability while reducing lipophilicity. In the title compound, the oxetan-3-ylmethyl group serves dual roles:

  • Conformational Restriction : The oxetane's puckered geometry preorganizes the molecule for target engagement, as demonstrated in spirocyclic derivatives of γ-aminobutyric acid (GABA) analogs.
  • Hydrogen-Bonding Capacity : The ether oxygen participates in hydrogen-bonding interactions with enzymatic active sites, enhancing binding affinity. This property is exemplified in oxetane-containing kinase inhibitors.

Recent synthetic breakthroughs, such as the gram-scale production of 3,3-disubstituted oxetanes, have facilitated their integration into complex frameworks like spirocyclic piperidines. The compound’s oxetane moiety, synthesized via nucleophilic substitution or ring-closing metathesis, underscores the convergence of synthetic methodology and rational drug design.

Table 1: Comparative Analysis of Spirocyclic Piperidine Derivatives  
| Compound                           | CAS Number    | Key Feature                     | Application                     |  
|------------------------------------|---------------|---------------------------------|---------------------------------|  
| Title Compound                     | 2028327-79-7  | Oxetan-3-ylmethyl group         | Undisclosed (Research phase)   |  
| 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] HCl | 95195-98-5 | Basic spirocyclic framework     | Neurological target modulation |  
| 1'-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-piperidine] | 125364-50-3 | Methyl substituent              | Metabolic stability studies    |  

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

(6R)-N-hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide

InChI

InChI=1S/C19H24N2O4/c22-17(20-24)15-2-3-16-9-19(6-4-14(16)8-15)5-1-7-21(18(19)23)10-13-11-25-12-13/h2-3,8,13,24H,1,4-7,9-12H2,(H,20,22)/t19-/m0/s1

InChI Key

LBOBEQPESNSPDS-IBGZPJMESA-N

Isomeric SMILES

C1C[C@@]2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)CC4COC4

Canonical SMILES

C1CC2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)CC4COC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxetane ring through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound .

The naphthalene and piperidine rings are often introduced through separate synthetic steps, involving Friedel-Crafts acylation and reductive amination reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for photochemical reactions and high-throughput screening for optimizing reaction conditions. The use of catalysts and automated systems can significantly enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated, aminated, or thiolated compounds .

Scientific Research Applications

Chemistry

In chemistry, ®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities. The presence of the oxetane ring and the spirocyclic structure can impart unique biological properties, making it a candidate for drug discovery and development .

Medicine

In medicine, ®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new drugs .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced chemical resistance .

Mechanism of Action

The mechanism of action of ®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The naphthalene and piperidine rings can also participate in various binding interactions with proteins and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogs from Published Literature

3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid ()

This spiro compound shares a fused heterocyclic system but differs in key aspects:

Parameter (R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)...carboxamide 3′-Methyl-2-oxo...carboxylic Acid
Core Structure Naphthalene-piperidine spirocycle Indoline-pyrazolo-pyridine spirocycle
Functional Group Hydroxamic acid (N-hydroxy carboxamide) Carboxylic acid
Substituents Oxetan-3-ylmethyl Methyl, phenyl
Solubility Likely higher in polar solvents (oxetane enhances polarity) Lower (carboxylic acid may form zwitterions)
Biological Activity Potential HDAC inhibition (hydroxamic acid moiety) Unreported; carboxylic acid may limit cell permeability

Key Differences :

  • The hydroxamic acid group in the target compound improves metal-binding capacity compared to the carboxylic acid analog, favoring enzyme inhibition .
  • The oxetane substituent enhances solubility and metabolic stability over methyl/phenyl groups, which are prone to oxidative metabolism .
Nitroaniline Derivatives ()

While unrelated in structure, nitroanilines (e.g., 2-Nitroaniline, 4-Nitroaniline) highlight the importance of functional group placement. For instance:

  • Nitro groups confer electrophilicity, enabling covalent interactions with biological targets.
  • In contrast, the hydroxamic acid in the target compound enables reversible coordination to zinc ions in enzymes like HDACs.

Physicochemical and Pharmacokinetic Profiles

The table below extrapolates properties based on structural analogs and solvent data ():

Property (R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)...carboxamide Typical Spiro Analogs
Molecular Weight ~450–500 g/mol ~350–400 g/mol
logP ~2.5–3.5 (moderate lipophilicity) ~3.5–4.5 (higher for aryl groups)
Solubility in CH₂Cl₂:PhH High (compatible with methylene chloride:benzene) Moderate to high
Metabolic Stability Improved (oxetane resists CYP450 oxidation) Variable (aryl groups prone to oxidation)

Biological Activity

(R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide is a complex organic compound notable for its unique spirocyclic structure, which incorporates an oxetane ring, a naphthalene moiety, and a piperidine ring. This structural diversity positions it as a significant subject of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The molecular formula of this compound is C19H24N2O4C_{19}H_{24}N_{2}O_{4} with a molecular weight of 344.41 g/mol. The compound's IUPAC name is (6R)-N-hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide. The presence of diverse functional groups allows for various interactions within biological systems.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Ring-opening Reactions : The oxetane ring can undergo ring-opening reactions that generate reactive intermediates capable of interacting with proteins and enzymes.
  • Binding Affinity : The naphthalene and piperidine rings contribute to the compound's binding affinity and specificity towards various biological receptors, potentially leading to enzyme inhibition or modulation of receptor activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Modulation

Studies have shown that this compound can modulate enzyme activity by binding to active sites or allosteric sites on target proteins. For instance:

  • Inhibition of Trypsin : It has been reported to inhibit trypsin activity in vitro, demonstrating potential as a therapeutic agent against diseases where trypsin plays a role .

Anticancer Activity

In vitro studies suggest that the compound may exhibit anticancer properties:

  • Cell Viability Studies : Testing on breast cancer MCF7 and hepatoma HepG2 cells showed modest inhibition of cell viability, indicating potential anticancer activity .

Comparative Analysis

To understand the uniqueness of (R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo compounds, here is a comparative table with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo...Spirocyclic structureEnantiomeric form may exhibit different biological activities
5-Methoxy-N-(oxetan-3-yloxycarbonyl)indoleContains an oxetane ringDifferent core structure (indole vs. naphthalene)
4-Amino-N-hydroxyphthalimideHydroxylamine derivativeLacks spirocyclic structure but shares hydroxamic acid functionality

Study 1: Interaction with Biological Macromolecules

Research conducted on the interactions between (R)-N-Hydroxy compounds and biological macromolecules indicated that they can significantly influence enzyme activity and receptor interactions. This study highlighted the compound's potential therapeutic outcomes through specific binding interactions .

Study 2: Antiviral Properties

Another investigation into small molecule inhibitors demonstrated that compounds with similar structures exhibited antiviral properties against norovirus using replicon systems. This suggests that (R)-N-Hydroxy derivatives could be explored for antiviral applications .

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